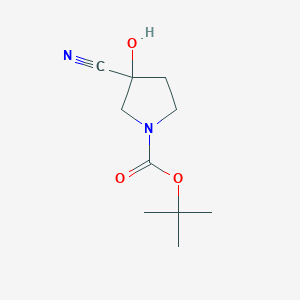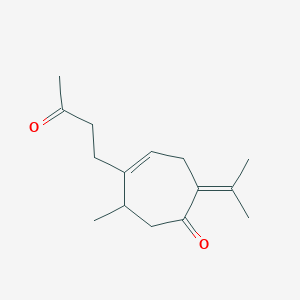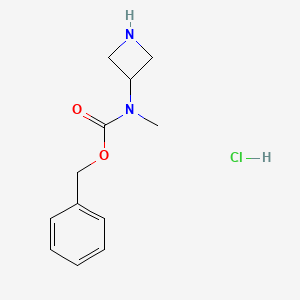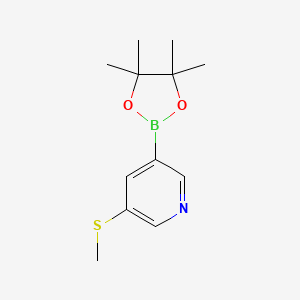
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, or TB-CHPC, is a carboxylic acid ester of tert-butyl 3-cyano-3-hydroxypyrrolidine. It is an organic compound with a wide range of applications in the laboratory and in scientific research. TB-CHPC has become an increasingly popular reagent in organic synthesis due to its stability and its ability to form stable complexes with organic molecules. It has been used in a variety of applications, including the synthesis of pharmaceuticals, the production of polymers, and the development of new catalysts.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanisms
Tert-butyloxycarbonyl Group Migration : A study by Xue and Silverman (2010) demonstrated the N→O tert-butyloxycarbonyl (Boc) migration in tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, involving an unusual nine-membered cyclic transition state. This finding contributes to understanding the mechanisms of group migration in organic synthesis (Xue & Silverman, 2010).
Building Blocks for Amino Alcohols and Polyamines : Jähnisch (1997) synthesized tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, indicating its utility in complex organic synthesis (Jähnisch, 1997).
Chiral Auxiliary Applications : Studer, Hintermann, and Seebach (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which were used as auxiliaries in dipeptide synthesis, showcasing its application in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Enzyme-Catalyzed Processes
- Enzyme-Catalyzed Kinetic Resolution : Faigl et al. (2013) reported the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This process resulted in high enantioselectivity, illustrating the compound's potential in enzyme-catalyzed reactions (Faigl et al., 2013).
Synthesis and Characterization
Economical Synthesis from L-aspartic Acid : Han et al. (2018) synthesized optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimizing conditions for potential industrial preparation. This highlights its importance as a building block in pharmaceutical synthesis (Han et al., 2018).
Characterization and Thermal Analyses : Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, derived from tert-butyl 4-oxopiperidine-1-carboxylate, providing insight into its thermal and structural properties (Çolak et al., 2021).
Photoreactions and Catalysis
Pyrrole Photooxidation : Wasserman et al. (1996) explored the dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, leading to bipyrrolic oxidative coupling products. This study contributes to the understanding of photochemical reactions in organic compounds (Wasserman et al., 1996).
Phase-Transfer Catalyzed Reactions : Pashkuleva et al. (2000) reported the preparation of tert-butyl esters and 3-cyanopyrrolidines through phase-transfer catalyzed reactions, demonstrating the versatility of this compound in catalytic processes (Pashkuleva et al., 2000).
Safety and Hazards
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQQWIFMXEJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670496 | |
| Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194376-31-2 | |
| Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)





![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate](/img/structure/B3026887.png)


![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride](/img/structure/B3026892.png)
![5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B3026893.png)

